molecular formula C13H8ClIN2 B6350863 6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 1426142-97-3

6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B6350863
CAS No.: 1426142-97-3
M. Wt: 354.57 g/mol
InChI Key: BMBCPTCMKUTIHT-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd positions, respectively, and a phenyl group at the 2nd position. It has the molecular formula C13H8ClIN2 and is known for its applications in various fields of scientific research, including organic synthesis and pharmaceutical chemistry .

Biochemical Analysis

Biochemical Properties

They are involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , but the specific interactions of 6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenylimidazo[1,2-a]pyridine as a starting material, which is then subjected to halogenation reactions to introduce the chlorine and iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the halogen substituents but shares the core imidazo[1,2-a]pyridine structure.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but lacks the iodine atom.

    3-Iodo-2-phenylimidazo[1,2-a]pyridine: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBCPTCMKUTIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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